molecular formula C4H8O2 B1195950 2-(Vinyloxy)ethanol CAS No. 764-48-7

2-(Vinyloxy)ethanol

Cat. No.: B1195950
CAS No.: 764-48-7
M. Wt: 88.11 g/mol
InChI Key: VUIWJRYTWUGOOF-UHFFFAOYSA-N
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Description

2-(Vinyloxy)ethanol (C₄H₈O₂, CAS 764-48-7) is an organooxygen compound featuring a hydroxyl group and a vinyl ether moiety. Its synthesis typically involves the reaction of ethylene oxide with acetylene or the catalytic reaction of ethylene glycol with acetylene, followed by distillation . Key physical properties include a density of 0.9–0.982 g/mL, boiling point of 133.7–143°C, and moderate hydrophilicity due to its polar hydroxyl group .

The compound is highly reactive, participating in oxidation, reduction, and substitution reactions. For example, oxidation with KMnO₄ yields aldehydes or carboxylic acids, while hydrogenation produces ethyl derivatives. Its vinyl ether group enables copolymerization via activated cationic mechanisms, making it valuable in synthesizing functional polymers for biomedical devices and drug delivery systems . Additionally, it exhibits antimicrobial activity, suggesting applications in food preservation and medical coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Vinyloxy)ethanol can be synthesized through the reaction of ethylene oxide with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of ethylene glycol with acetylene. This process involves the use of a catalyst such as potassium hydroxide to facilitate the reaction. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-(Vinyloxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

2-(Vinyloxy)ethanol serves as a monomer in the synthesis of polymers and copolymers. Its unique structure allows it to participate in various polymerization reactions, including:

  • Living Carbocationic Polymerization : This method enables the formation of complex polymers with tailored functionalities. For instance, a study demonstrated the production of novel vinyl ether monomers from soybean oil via transesterification with this compound, showcasing its potential in sustainable material development .

Biology

In biological applications, this compound is employed in the preparation of bio-based poly(vinyl ether)s for coatings. These materials are used to enhance biocompatibility and functionality in medical devices and drug delivery systems.

Medicine

The compound's biocompatibility makes it suitable for developing drug delivery systems. Its hydroxyl group facilitates interactions with biological molecules, enhancing the effectiveness of therapeutic agents.

Industry

In industrial settings, this compound is utilized in producing protective coatings, adhesives, and sealants. Its reactivity allows for the formulation of durable materials that can withstand various environmental conditions .

Case Study 1: Antimicrobial Applications

A study explored the antimicrobial properties of vinyl ethers, including this compound derivatives. While specific results for this compound were not detailed, related compounds showed significant inhibition of bacterial growth, indicating potential applications in food preservation and safety.

Case Study 2: Polymer Development

Research focused on sustainable materials utilized this compound as a monomer for biodegradable polymers. These polymers exhibited favorable mechanical properties and biodegradability, highlighting their potential for eco-friendly packaging solutions .

Mechanism of Action

The mechanism of action of 2-(Vinyloxy)ethanol involves its vinyl and hydroxyl functional groups. The vinyl group can undergo polymerization reactions, forming long-chain polymers. The hydroxyl group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of 2-(Vinyloxy)ethanol and Analogues

Compound Molecular Formula Functional Groups Key Features
This compound C₄H₈O₂ Hydroxyl, vinyl ether High reactivity in polymerization
2-Methoxyethanol C₃H₈O₂ Hydroxyl, methoxy Volatile, lower boiling point (124°C)
2-(2-Ethylhexyloxy)ethanol C₁₀H₂₂O₂ Hydroxyl, long alkyl chain Hydrophobic, industrial solvent
2-[2-(2-Chloroethoxy)ethoxy]ethanol C₆H₁₃ClO₃ Hydroxyl, ethoxy, chloro Extended ethoxy chain for flexibility
Phenyl-2-(2-propenyloxy)ethanol C₁₁H₁₄O₂ Hydroxyl, allyloxy, phenyl Aromatic, specialized applications

Key Research Findings

  • Polymer Science: this compound derivatives achieve >75% conversion rates in ruthenium-catalyzed olefin metathesis, outperforming analogues like 2-(2-Chloroethoxy)ethoxy ethanol (50–61% yield) .
  • Toxicity: While this compound has a higher LD50 (3,910 mg/kg) than 2-Methoxyethanol (2,460 mg/kg), both require careful handling to avoid respiratory and dermal exposure .

Biological Activity

2-(Vinyloxy)ethanol, also known as ethylene glycol vinyl ether (EGVE), is an organic compound with the molecular formula C₄H₈O₂. This compound features a vinyl group attached to an ethanol chain, which imparts unique chemical properties that make it valuable in various applications, including polymer synthesis and as a potential bioactive agent. This article reviews the biological activity of this compound, focusing on its interactions, synthesis methods, and potential applications in medicinal chemistry.

  • Molecular Formula : C₄H₈O₂
  • Molecular Weight : 88.105 g/mol
  • Density : 0.9 g/cm³
  • Boiling Point : 133.7 °C
  • Flash Point : 50 °C

The structure of this compound contributes to its polarity and reactivity, making it suitable for various chemical reactions, particularly in polymerization processes.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Vinylation Reactions : Using palladium-catalyzed transfer vinylation methods, where protected monosaccharides or other substrates are reacted with ethylene glycol vinyl ether under controlled conditions .
  • One-Pot Synthesis : Utilizing lipase B as a catalyst to synthesize bifunctional vinyl ether esters from vinyl ethers and carboxylic acids, demonstrating high conversion rates .

Polymerization and Bioactivity

This compound participates in living carbocationic polymerizations, allowing for the formation of complex polymers with tailored functionalities. These polymers can be engineered for specific bioactive applications, including drug delivery systems and biodegradable materials . The ability to form copolymers expands its use in biomedical fields.

Case Study 1: Antimicrobial Applications

A study investigated the effects of various vinyl ethers on microbial growth. While specific data for this compound was not directly reported, related compounds demonstrated significant inhibition of bacterial growth in food preservation contexts. The study highlighted the potential for incorporating EGVE into formulations aimed at enhancing food safety through microbial control .

Case Study 2: Polymer Development

In a recent investigation into sustainable materials, researchers utilized this compound as a monomer in the synthesis of biodegradable polymers. These polymers exhibited favorable mechanical properties and biodegradability, showcasing EGVE's utility in developing eco-friendly materials for packaging and medical applications .

Research Findings Summary

Property Value/Description
Molecular FormulaC₄H₈O₂
Molecular Weight88.105 g/mol
Density0.9 g/cm³
Boiling Point133.7 °C
Flash Point50 °C
Antimicrobial ActivityPotentially significant against pathogens (related compounds)
Polymerization CapabilityForms copolymers; applicable in drug delivery and biodegradable materials

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-(Vinyloxy)ethanol that influence its applications in organic synthesis?

  • Answer: Key properties include its density (0.9±0.1 g/cm³), boiling point (133.7±23.0 °C), and logP (-0.27), which indicate moderate hydrophilicity and volatility. These properties make it suitable as a solvent for polar and semi-polar compounds. Its molecular structure (C₄H₈O₂) and low surface tension (28.8 dyne/cm) facilitate interactions in emulsion systems or polymer synthesis . Safety parameters like flammability (R10 hazard) must also be considered during experimental design .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer: Due to its flammability (flash point: 50.0±16.9 °C), storage must avoid ignition sources and static discharge. Use explosion-proof equipment and ensure adequate ventilation. Personal protective equipment (PPE), including flame-resistant lab coats and chemical-resistant gloves, is mandatory. Spills should be contained using inert absorbents like sand or vermiculite .

Q. How is this compound utilized in synthesizing O-(2-(Vinyloxy)ethyl)hydroxylamine?

  • Answer: It reacts with 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione in tetrahydrofuran (THF) using triphenylphosphine and diethyl azodicarboxylate (DEAD). Key considerations include maintaining anhydrous conditions and monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to optimize yields .

Advanced Research Questions

Q. How does the vinyloxy radical derived from this compound participate in catalytic NOx reduction processes?

  • Answer: In ethanol-SCR over Ag/Al₂O₃ catalysts, this compound decomposes to form reactive vinyloxy radicals (detected via synchrotron VUV photoionization mass spectrometry). These radicals enhance NH₃ formation, which directly reduces NOx. Methodologically, real-time monitoring of intermediates (e.g., acetaldehyde, enolic species) using PIMS and PIE spectra is critical to unravel reaction pathways .

Q. What strategies optimize the polymerization of this compound derivatives for controlled molecular weight distributions?

  • Answer: Radical-initiated polymerization with AIBN (azobisisobutyronitrile) at 60–80°C under inert atmosphere achieves controlled chain growth. Reaction kinetics can be tuned by adjusting monomer-to-initiator ratios. Characterization via gel permeation chromatography (GPC) and NMR confirms molecular weight and branching. For example, 2-(2-(vinyloxy)ethoxy)ethanol (CAS 929-37-3) shows 75% conversion and 50% yield under Pd(OAc)₂ catalysis .

Q. How can spectroscopic methods resolve structural ambiguities in this compound derivatives?

  • Answer: High-resolution mass spectrometry (HRMS) and ¹³C NMR are pivotal for confirming molecular integrity. For instance, ¹H NMR peaks at δ 3.6–4.2 ppm (methyleneoxy groups) and δ 6.5 ppm (vinyl protons) are diagnostic. IR spectroscopy identifies ether (C-O-C) stretches at 1100–1250 cm⁻¹. Coupled GC-MS quantifies purity in complex mixtures .

Q. What role does this compound play in synthesizing ethylene glycol-based polymers for biotechnology?

  • Answer: It serves as a monomer in synthesizing hydrophilic polymers for DNA detection. For example, 2-[2-(Vinyloxy)ethoxy]ethanol (CAS 929-37-3) is functionalized with amino acids to create amphiphilic polymers. Reaction efficiency depends on protecting group strategies (e.g., phthalimide) and purification via silica gel chromatography .

Q. Tables for Key Data

Property Value Reference
Molecular Weight88.11 g/mol
Boiling Point133.7±23.0 °C
LogP-0.27
Flammability (R10)Flash Point: 50.0±16.9 °C
Application Methodological Insight Reference
Polymer SynthesisPd(OAc)₂ catalysis (75% conv)
Catalytic NOx ReductionVUV-PIMS for radical detection
Biological Sample PrepSolvent in cell lysis buffers

Properties

IUPAC Name

2-ethenoxyethanol
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InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIWJRYTWUGOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O2
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

33154-17-5, 77716-60-0
Record name Ethanol, 2-(ethenyloxy)-, homopolymer
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Record name Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-hydroxy-
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DSSTOX Substance ID

DTXSID4075457
Record name Ethylene glycol monovinyl ether
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Molecular Weight

88.11 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name Ethylene glycol monovinyl ether
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Boiling Point

141.6 °C
Record name ETHYLENE GLYCOL MONOVINYL ETHER
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Solubility

Soluble in ethanol, ether, and benzene
Record name ETHYLENE GLYCOL MONOVINYL ETHER
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Density

0.9821 @ 20 °C
Record name ETHYLENE GLYCOL MONOVINYL ETHER
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CAS No.

764-48-7
Record name Hydroxyethyl vinyl ether
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Record name Ethylene glycol monovinyl ether
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Record name Ethylene glycol monovinyl ether
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Record name 2-(vinyloxy)ethanol
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Record name VINYLOXYETHANOL
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Record name ETHYLENE GLYCOL MONOVINYL ETHER
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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